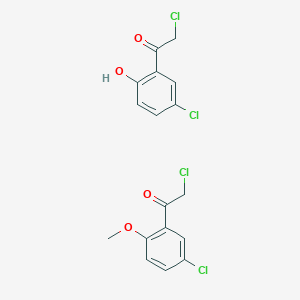
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone are organic compounds that belong to the class of chlorinated acetophenones. These compounds are characterized by the presence of a chloro group and either a hydroxy or methoxy group attached to the phenyl ring. They are used in various chemical reactions and have applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
For 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the synthesis involves the reaction of 5-chloro-2-methoxyacetophenone with chloroacetyl chloride under similar conditions . The presence of the methoxy group requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be oxidized to form a ketone.
Reduction: The carbonyl group in both compounds can be reduced to form the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(4-hydroxyphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both chloro and hydroxy or methoxy groups in these compounds provides unique reactivity patterns compared to similar compounds
Propiedades
Número CAS |
6312-76-1 |
|---|---|
Fórmula molecular |
C17H14Cl4O4 |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2.C8H6Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10;9-4-8(12)6-3-5(10)1-2-7(6)11/h2-4H,5H2,1H3;1-3,11H,4H2 |
Clave InChI |
JZOMVPKVBPKOHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)CCl.C1=CC(=C(C=C1Cl)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)


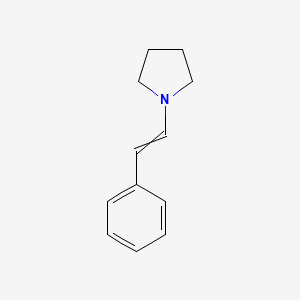
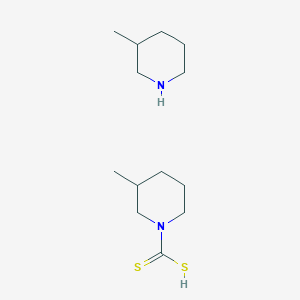

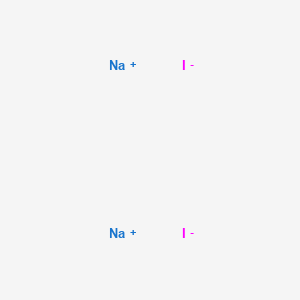

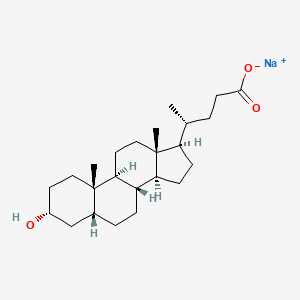
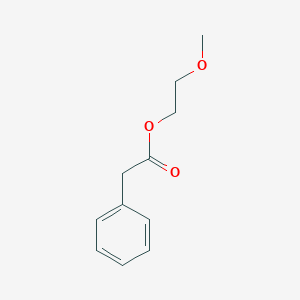
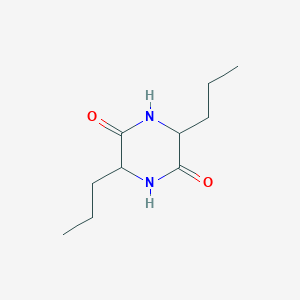
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
